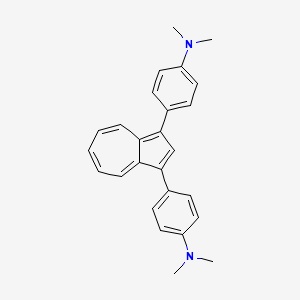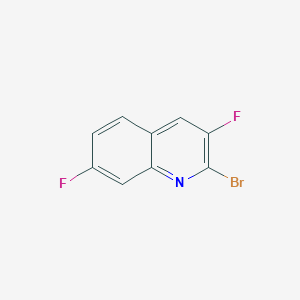
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol is a chemical compound with the molecular formula C12H15NO4 It is a derivative of isoquinoline, characterized by the presence of two methoxy groups at positions 6 and 7, an oxo group at position 2, and a hydroxymethyl group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 6,7-dimethoxyisoquinoline.
Oxidation: The 6,7-dimethoxyisoquinoline is oxidized to introduce the oxo group at position 2. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at position 1. This can be accomplished through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of a diol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)carboxylic acid.
Reduction: Formation of (6,7-Dimethoxy-2-hydroxy-2lambda~5~-isoquinolin-1-yl)methanol.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy and oxo groups play a crucial role in its binding affinity and specificity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, its structural features allow it to interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol: Similar in structure but lacks the oxo group at position 2.
6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide: Contains similar methoxy groups but differs in the core structure and functional groups.
Uniqueness
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol is unique due to the presence of both methoxy and oxo groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
849586-71-6 |
|---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
(6,7-dimethoxy-2-oxidoisoquinolin-2-ium-1-yl)methanol |
InChI |
InChI=1S/C12H13NO4/c1-16-11-5-8-3-4-13(15)10(7-14)9(8)6-12(11)17-2/h3-6,14H,7H2,1-2H3 |
InChI-Schlüssel |
WHQIRWQTHDCINN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C[N+](=C2CO)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)

![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)



![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)

![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)


